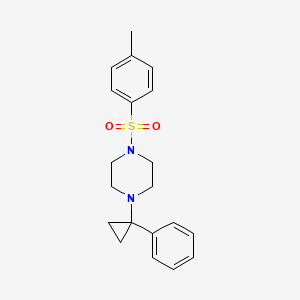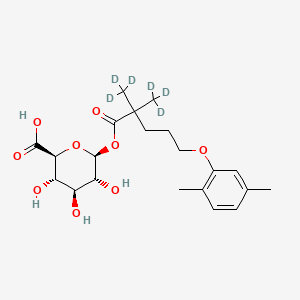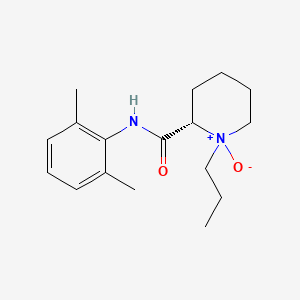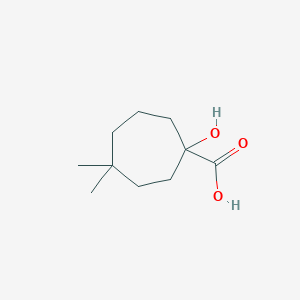
1-Hydroxy-4,4-dimethylcycloheptane-1-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-4,4-dimethylcycloheptane-1-carboxylic acid is an organic compound with the molecular formula C10H18O3 It is a cycloalkane derivative, characterized by a seven-membered ring with a hydroxyl group and a carboxylic acid group attached to the same carbon atom
Preparation Methods
The synthesis of 1-Hydroxy-4,4-dimethylcycloheptane-1-carboxylic acid typically involves the following steps:
Cycloheptane Formation: The initial step involves the formation of the cycloheptane ring. This can be achieved through various methods, including the cyclization of linear precursors or the ring expansion of smaller cycloalkanes.
Introduction of Functional Groups: The hydroxyl and carboxylic acid groups are introduced through specific reactions. For example, the hydroxyl group can be added via hydroboration-oxidation, while the carboxylic acid group can be introduced through oxidation of an aldehyde or alcohol precursor.
Industrial Production: On an industrial scale, the production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-Hydroxy-4,4-dimethylcycloheptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reaction conditions.
Reduction: The carboxylic acid group can be reduced to form an alcohol or aldehyde.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides).
Scientific Research Applications
1-Hydroxy-4,4-dimethylcycloheptane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound’s structural properties make it a useful probe in studying enzyme-substrate interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-Hydroxy-4,4-dimethylcycloheptane-1-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity and function.
Pathways Involved: It may modulate metabolic pathways, signaling cascades, or other biochemical processes, depending on its specific application and context.
Comparison with Similar Compounds
1-Hydroxy-4,4-dimethylcycloheptane-1-carboxylic acid can be compared with other similar compounds, such as:
1-Hydroxy-4,4-dimethylcyclohexane-1-carboxylic acid: A six-membered ring analog with similar functional groups.
1-Hydroxy-4,4-dimethylcyclooctane-1-carboxylic acid: An eight-membered ring analog with similar functional groups.
Uniqueness: The seven-membered ring structure of 1-Hydroxy-4,4-dimethylcycloheptane-1-carboxylic acid provides unique steric and electronic properties, making it distinct from its six- and eight-membered ring counterparts.
Properties
Molecular Formula |
C10H18O3 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
1-hydroxy-4,4-dimethylcycloheptane-1-carboxylic acid |
InChI |
InChI=1S/C10H18O3/c1-9(2)4-3-5-10(13,7-6-9)8(11)12/h13H,3-7H2,1-2H3,(H,11,12) |
InChI Key |
JKRCNUZDADSHOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(CC1)(C(=O)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13438085.png)
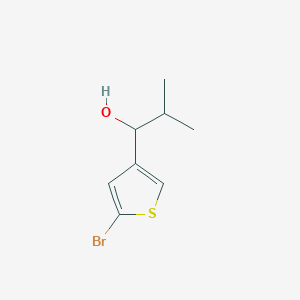
![1-methyl-4-[(E)-4-(4-methylphenyl)but-1-en-3-ynyl]benzene](/img/structure/B13438091.png)

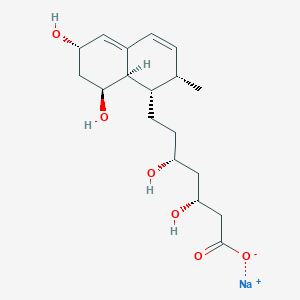
![3,3',6,6'-Tetrabromo-9,9'-spirobi[fluorene]](/img/structure/B13438112.png)


![2-azanyl-9-[(1~{R},6~{R},8~{R},9~{R},10~{R},15~{R},17~{R},18~{R})-17-(2-azanyl-6-oxidanylidene-1~{H}-purin-9-yl)-9,18-bis(fluoranyl)-3,12-bis(oxidanyl)-3,12-bis(oxidanylidene)-2,4,7,11,13,16-hexaoxa-3$l^{5},12$l^{5}-diphosphatricyclo[13.3.0.0^{6,10}]octadecan-8-yl]-1~{H}-purin-6-one](/img/structure/B13438120.png)


